N,N,2,6-tetramethylmorpholine-4-sulfonamide
Overview
Description
N,N,2,6-tetramethylmorpholine-4-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a morpholine ring. This compound is notable for its unique chemical structure, which includes multiple methyl groups and a sulfonamide moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
N,N,2,6-Tetramethylmorpholine-4-sulfonamide belongs to the class of organosulfur compounds known as sulfonimidates . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates Sulfonamides, a related class of compounds, are known to target bacterial enzymes such as dihydropteroate synthetase .
Mode of Action
Sulfonamides, a related class of compounds, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibition of this reaction is crucial for the synthesis of folic acid in these organisms .
Biochemical Pathways
Sulfonamides, a related class of compounds, inhibit the folic acid metabolism cycle in bacteria by acting as competitive inhibitors of paba . This inhibition affects the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Result of Action
The inhibition of the folic acid metabolism cycle by sulfonamides, a related class of compounds, results in the inhibition of bacterial growth .
Action Environment
It is known that sulfonimidates, a related class of compounds, are susceptible to acidic conditions and elevated temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,6-tetramethylmorpholine-4-sulfonamide typically involves the reaction of morpholine derivatives with sulfonyl chlorides under controlled conditions. One common method includes the reaction of 2,6-dimethylmorpholine with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N,N,2,6-tetramethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: N,N,2,6-tetramethylmorpholine-4-sulfonamide is used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: The compound’s sulfonamide group is of interest in medicinal chemistry for the development of antibacterial and antifungal agents.
Industry: Industrially, this compound is used in the production of polymers and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide compound used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfacetamide: A sulfonamide antibiotic with broad-spectrum activity.
Uniqueness: N,N,2,6-tetramethylmorpholine-4-sulfonamide is unique due to its specific structural features, including the tetramethyl substitution on the morpholine ring, which imparts distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
N,N,2,6-tetramethylmorpholine-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-7-5-10(6-8(2)13-7)14(11,12)9(3)4/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYHUIFOKKLFCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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